6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H5NO2S. It is a derivative of benzoxazole, characterized by the presence of a sulfanyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with carbon disulfide under basic conditions, followed by cyclization. One common method includes:
Starting Material: 2-aminophenol.
Reagent: Carbon disulfide (CS2).
Conditions: Basic conditions, often using sodium hydroxide (NaOH).
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow processes and the use of industrial reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interacting with proteins. The benzoxazole ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Benzoxazole: The parent compound without the sulfanyl group.
6-Mercaptobenzo[d]oxazol-2(3h)-one: A closely related compound with similar properties
Uniqueness
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
6-sulfanyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-7-8-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,8,9) |
InChI Key |
UXLKVBHYQPWICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=O)N2 |
Origin of Product |
United States |
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